HDP [1-Hexadecylpyrene]
Description
1-Hexadecylpyrene (HDP), also known as 1-palmitylpyrene, is a lipid-modified fluorescent probe characterized by a pyrene moiety linked to a hexadecyl (C16) alkyl chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), exhibits strong fluorescence properties, making it valuable in spectroscopic and biophysical studies. The hexadecyl chain enhances HDP's lipophilicity, allowing it to integrate into lipid bilayers or hydrophobic environments, where it serves as a probe for membrane dynamics, lipid-protein interactions, and fluorescence quenching assays .
HDP is commercially available as a research reagent (e.g., Catalog ID 7067) and is utilized in studies requiring stable fluorescent labeling of hydrophobic systems. Its long alkyl chain ensures anchoring in lipid-rich regions, while the pyrene group provides a sensitive fluorescence signal responsive to environmental changes such as polarity or viscosity .
Properties
CAS No. |
160293-40-3 |
|---|---|
Molecular Formula |
C32H42 |
Molecular Weight |
426.68 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hexadecylpyrene involves several steps. One common method includes the alkylation of pyrene with hexadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are scaled up to meet demand.
Chemical Reactions Analysis
1-Hexadecylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene derivatives.
Reduction: Reduction reactions can modify the pyrene ring structure.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common. Reagents like sulfuric acid or nitric acid can be used to introduce functional groups onto the pyrene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexadecylpyrene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Helps in studying cell membrane dynamics and lipid rafts.
Medicine: Utilized in drug delivery systems due to its amphipathic nature.
Industry: Employed in the development of biosensors, solar cells, and organic electronics
Mechanism of Action
The mechanism by which 1-Hexadecylpyrene exerts its effects involves its ability to integrate into lipid bilayers due to its amphipathic nature. This integration allows it to act as a fluorescent probe, providing insights into cell membrane dynamics and lipid raft behavior. The molecular targets include cell membranes and lipid rafts, and the pathways involved are primarily related to membrane fluidity and organization.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares HDP with two structurally related pyrene derivatives: 1-Pyrenebutanoic Acid Hydrazide (PBA Hydrazide) and β-py-C10-HPM.
Key Findings from Comparative Studies
Lipophilicity and Solubility :
- HDP’s C16 chain confers superior lipid membrane integration compared to β-py-C10-HPM (C10 chain). The longer chain enhances retention in hydrophobic environments but reduces solubility in polar solvents .
- PBA Hydrazide’s hydrazide group enables solubility in aqueous buffers, facilitating conjugation with biomolecules, whereas HDP is restricted to organic or lipid-rich systems .
Fluorescence Sensitivity: HDP’s fluorescence is highly sensitive to membrane phase transitions (e.g., gel-to-liquid crystalline). This property is less pronounced in β-py-C10-HPM due to its shorter chain, which reduces anchoring stability . PBA Hydrazide’s fluorescence is more suited for tracking conjugation efficiency in biochemical assays rather than environmental changes .
Synthetic Complexity :
- HDP’s synthesis requires precise coupling of pyrene to a long alkyl chain, increasing production costs compared to PBA Hydrazide, which involves simpler hydrazide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
